molecular formula C18H26N4O3S B5578970 N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

Cat. No.: B5578970
M. Wt: 378.5 g/mol
InChI Key: HCUXEAPRZFLATC-XJKSGUPXSA-N
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Description

N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.17256188 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

Research has been conducted on the molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives. These studies reveal insights into the torsion angles and hydrogen bonding patterns that contribute to the stability and reactivity of these molecules. For instance, the presence of an N-H...N hydrogen bond between the sulfonamide of one molecule and the pyridine N atom of a neighbor indicates a propensity for forming stable, hydrogen-bonded dimers or layers in the solid state (Jacobs et al., 2013).

Bioorganic Chemistry

In bioorganic chemistry, sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit enzymes such as HMG-CoA reductase, showcasing their potential as cholesterol biosynthesis inhibitors. These compounds demonstrate significant potency in inhibiting cholesterol synthesis, highlighting their relevance in the development of new therapeutic agents (Watanabe et al., 1997).

Organometallic Chemistry

In organometallic chemistry, research has explored the synthesis of complexes bearing pyridinesulfonamide ligands. These studies have led to the development of precatalysts for transfer hydrogenation reactions, demonstrating the utility of these complexes in catalytic processes under mild, air-free conditions. Such findings are crucial for advancing sustainable and efficient synthetic methodologies (Ruff et al., 2016).

Properties

IUPAC Name

N-[(3S,4R)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-12(2)13-10-22(11-16(13)21-26(3,24)25)18(23)9-8-17-19-14-6-4-5-7-15(14)20-17/h4-7,12-13,16,21H,8-11H2,1-3H3,(H,19,20)/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUXEAPRZFLATC-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.